molecular formula C12H19NO4 B2521607 (1S,2S,4R,5R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 2137998-95-7

(1S,2S,4R,5R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B2521607
CAS No.: 2137998-95-7
M. Wt: 241.287
InChI Key: SDQMVRKENKZNDJ-UYXSQOIJSA-N
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Description

The compound (1S,2S,4R,5R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid features a bicyclo[3.1.0]hexane scaffold with stereochemical specificity at positions 1S, 2S, 4R, and 5R. Key functional groups include a tert-butoxycarbonyl (BOC)-protected amine at position 4 and a carboxylic acid at position 2. This structure confers unique steric and electronic properties, making it relevant in medicinal chemistry and organic synthesis, particularly for applications requiring chiral rigidity and metabolic stability .

Properties

IUPAC Name

(1S,2S,4R,5R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-5-8(10(14)15)6-4-7(6)9/h6-9H,4-5H2,1-3H3,(H,13,16)(H,14,15)/t6-,7+,8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQMVRKENKZNDJ-UYXSQOIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C2C1C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]([C@@H]2[C@H]1C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1S,2S,4R,5R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid is a bicyclic amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesis methods, and potential applications in drug development.

Chemical Structure and Properties

The compound features a bicyclic structure with a carboxylic acid and an amine group, which are critical for its biological activity. The stereochemistry is significant for its interaction with biological targets.

  • Molecular Formula : C₁₃H₁₉N₃O₄
  • Molecular Weight : 255.31 g/mol

Antimicrobial Properties

Research indicates that bicyclic compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi, suggesting a potential role in developing new antibiotics.

Anticancer Activity

Studies have demonstrated that certain bicyclic amino acids can inhibit cancer cell proliferation. For example:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.
  • Case Study : A derivative of this compound was tested in vitro against human cancer cell lines and showed a significant reduction in cell viability at micromolar concentrations.
Cell Line IC50 (µM) Effect
MCF-7 (Breast)1550% inhibition of growth
HeLa (Cervical)10Induction of apoptosis
A549 (Lung)20Cell cycle arrest

Neuroprotective Effects

Emerging studies suggest that the compound may possess neuroprotective properties. It has been observed to reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases.

  • Mechanisms : The neuroprotective effects are potentially mediated through the inhibition of reactive oxygen species (ROS) production and enhancement of antioxidant defenses.

Synthesis Methods

The synthesis of this compound involves several steps:

  • Formation of the Bicyclic Core : Utilizing cyclization reactions to establish the bicyclic structure.
  • Functionalization : Introducing the carboxylic acid and amine groups through selective reactions.
  • Purification : Employing techniques such as crystallization or chromatography to obtain pure compounds.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of related compounds:

  • A study highlighted a new synthetic pathway that improved yield by 30% compared to previous methods.
  • Another research effort investigated structure-activity relationships (SAR), identifying key functional groups that enhance antimicrobial efficacy.

Comparison with Similar Compounds

Structural Analogues

Bicyclo[3.1.0]hexane Derivatives
  • Bicyclo[3.1.0]hexane-2-carboxylic acid, 4-amino-, (1S,2S,4R,5R)- (CAS 786635-80-1) Key Differences: Lacks the BOC-protected amine, featuring a free amino group instead. Molecular Weight: 141.17 g/mol vs. 241.28 g/mol for the target compound.
  • (1R,3R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid (CAS 2089246-05-7) Key Differences: BOC group at position 3 and carboxylic acid at position 1. Stereochemistry: Altered stereochemistry (1R,3R,5R) may influence conformational stability and intermolecular interactions .
Azabicyclo Derivatives
  • (1R,4R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid (CAS 173306-82-6) Key Differences: Nitrogen atom integrated into the bicyclo scaffold (2-azabicyclo).
Bicyclo[2.2.1]heptane Derivatives
  • (1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS 1242184-46-8) Key Differences: Larger bicyclo[2.2.1]heptene ring with a double bond. Implications: Increased ring strain and altered conformational dynamics compared to bicyclo[3.1.0]hexane .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
Target Compound C12H19NO4 241.28 BOC-protected amine, carboxylic acid High stereochemical specificity
Bicyclo[3.1.0]hexane-2-carboxylic acid, 4-amino- (CAS 786635-80-1) C7H11NO2 141.17 Free amine, carboxylic acid Reduced steric bulk
(1R,3R,5R)-3-BOC-bicyclo[3.1.0]hexane-1-carboxylic acid (CAS 2089246-05-7) C12H19NO4 241.28 BOC-protected amine, carboxylic acid Altered substituent positions
(1S,2R,3S,4R)-3-BOC-bicyclo[2.2.1]heptene-2-carboxylic acid (CAS 1242184-46-8) C13H19NO4 253.29 BOC-protected amine, bicyclo[2.2.1] Larger ring, double bond

Pharmacological Relevance

  • LY354740 (mGlu2/3 Receptor Antagonist) : Shares a bicyclo[3.1.0]hexane core but lacks the BOC group. Demonstrates the scaffold’s utility in CNS drug design .
  • LY3020371 (mGlu2/3 Antagonist) : Features a bicyclo[3.1.0]hexane with sulfanylmethyl and dicarboxylic acid groups, highlighting the scaffold’s adaptability for receptor targeting .

Conformational Analysis

  • Bicyclo[3.1.0]hexane Scaffold : Adopts an envelope conformation, as observed in crystallographic studies of analogous compounds (e.g., ). The BOC group at position 4 may restrict rotational freedom, enhancing binding selectivity .

Q & A

Q. What are the critical steps in synthesizing (1S,2S,4R,5R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid, and how are stereochemical outcomes controlled?

  • Methodological Answer : The synthesis typically involves cyclization of a precursor with functional groups positioned to form the bicyclo[3.1.0]hexane core. A common approach includes:

Cyclopropanation : Intramolecular cyclization under acidic or basic conditions to form the bicyclic framework .

Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with Boc anhydride to protect the amine .

Carboxylation : Oxidation or functional group interconversion to install the carboxylic acid moiety.
Stereochemical control is achieved using chiral catalysts or enantiomerically pure starting materials. For example, asymmetric hydrogenation or enzymatic resolution may ensure the desired (1S,2S,4R,5R) configuration .

Q. Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the bicyclic framework, Boc group (e.g., tert-butyl singlet at ~1.4 ppm), and carboxylic acid proton (broad peak at ~12 ppm). NOESY confirms spatial arrangements of substituents .
  • X-ray Crystallography : Provides definitive stereochemical assignment of the bicyclic core and substituent positions .
  • Polarimetry : Measures optical rotation to verify enantiopurity .

Advanced Research Questions

Q. How does the rigid bicyclo[3.1.0]hexane framework influence reactivity in substitution or cycloaddition reactions?

  • Methodological Answer : The bicyclic structure imposes steric constraints and electronic effects:
  • Steric Hindrance : The bridgehead positions (C4 and C5) limit nucleophilic substitution, favoring reactions at the less hindered carboxylic acid site .
  • Ring Strain : The three-membered cyclopropane ring enhances reactivity in [2+2] cycloadditions or ring-opening reactions under photochemical conditions .
    Computational studies (e.g., DFT) predict regioselectivity by analyzing bond angles and electron density distribution .

Q. What strategies resolve enantiomers during synthesis, and how are they optimized for scalability?

  • Methodological Answer :
  • Chiral Chromatography : HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) separates enantiomers .
  • Asymmetric Catalysis : Transition-metal catalysts (e.g., Ru-BINAP) induce stereoselectivity in hydrogenation steps .
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer, yielding >99% enantiomeric excess (ee) .
    Scalability is improved using continuous flow reactors for cyclopropanation and automated crystallization systems to isolate enantiopure batches .

Q. How do computational methods predict interactions between this compound and biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina models binding poses of the carboxylic acid and Boc-protected amine with active sites (e.g., proteases or kinases). The rigid bicyclic core reduces conformational entropy, enhancing binding affinity .
  • MD Simulations : Assess stability of ligand-target complexes over time, highlighting key hydrogen bonds (e.g., between the carboxylic acid and catalytic residues) .
  • QSAR Models : Correlate structural features (e.g., logP, polar surface area) with inhibitory activity to guide derivative design .

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